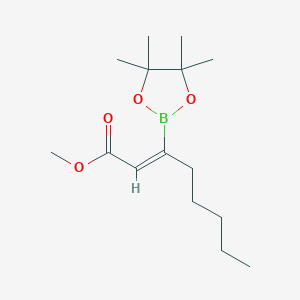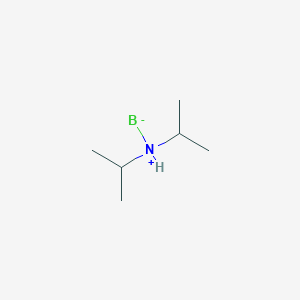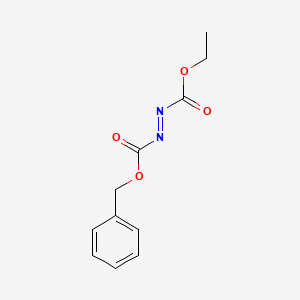
1,2-DiazenedicarboxylicAcid1-Ethyl2-(phenylmethyl)Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester involves several steps. The synthetic routes typically include the reaction of diazenedicarboxylic acid derivatives with ethyl and phenylmethyl groups under controlled conditions . Industrial production methods may involve the use of high-purity reagents and advanced techniques to ensure the compound’s stability and purity .
Chemical Reactions Analysis
1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester can be compared with other similar compounds, such as:
Diazenedicarboxylic Acid Ethyl Ester: This compound has a similar structure but lacks the phenylmethyl group.
Diazenedicarboxylic Acid Methyl Ester: This compound has a methyl group instead of an ethyl group.
Diazenedicarboxylic Acid Phenyl Ester: This compound has a phenyl group instead of a phenylmethyl group.
The uniqueness of 1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
benzyl (NE)-N-ethoxycarbonyliminocarbamate |
InChI |
InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/b13-12+ |
InChI Key |
CKJYLQGWZBDKBR-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)/N=N/C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


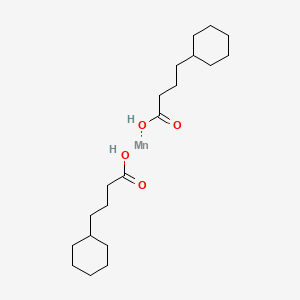
![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
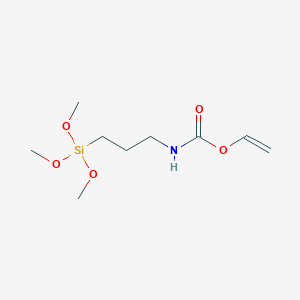
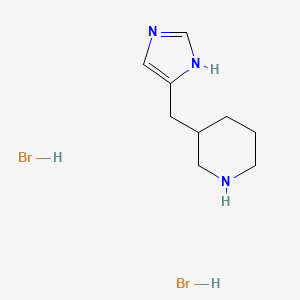
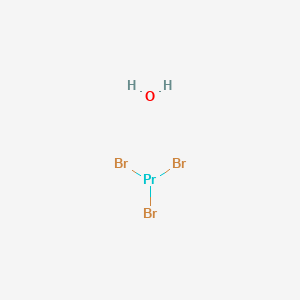

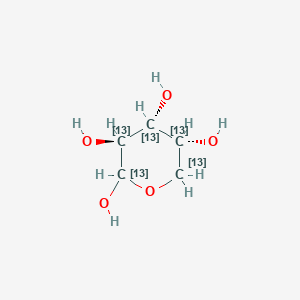
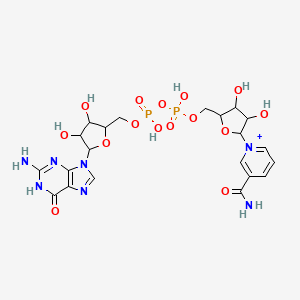
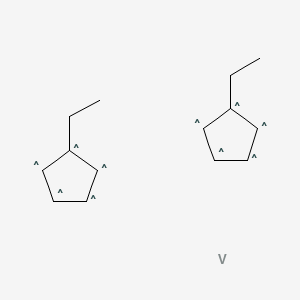
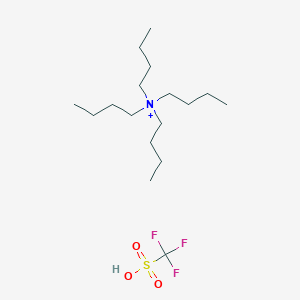
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
